molecular formula C11H10S B14635773 6,7-Dihydro-5H-indeno[5,6-b]thiophene CAS No. 55119-22-7

6,7-Dihydro-5H-indeno[5,6-b]thiophene

Cat. No.: B14635773
CAS No.: 55119-22-7
M. Wt: 174.26 g/mol
InChI Key: RLPBEEOPVXDOEA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indeno[5,6-b]thiophene is a heterocyclic compound that features a fused ring system consisting of an indene and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-indeno[5,6-b]thiophene typically involves the cyclization of appropriate precursors. One common method involves the condensation of indanone with thiophene derivatives under acidic or basic conditions. For example, the reaction of indanone with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-b]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Scientific Research Applications

6,7-Dihydro-5H-indeno[5,6-b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-b]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-indeno[5,6-b]furan: Similar structure but with an oxygen atom instead of sulfur.

    6,7-Dihydro-5H-indeno[5,6-d]thiazole: Contains a nitrogen and sulfur atom in the fused ring system.

Uniqueness

6,7-Dihydro-5H-indeno[5,6-b]thiophene is unique due to the presence of a sulfur atom in its fused ring system, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors .

Properties

CAS No.

55119-22-7

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1]benzothiole

InChI

InChI=1S/C11H10S/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h4-7H,1-3H2

InChI Key

RLPBEEOPVXDOEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=CS3

Origin of Product

United States

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